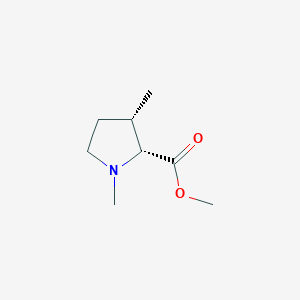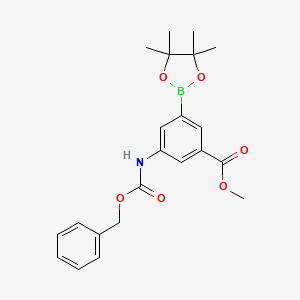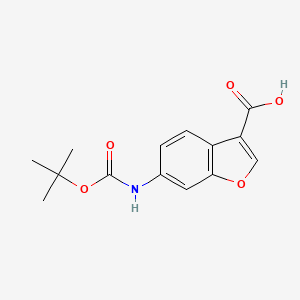
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride is a coordination complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique electrochemical properties and its ability to form stable complexes with various ligands. The ruthenium center is coordinated by three 5-amino-1,10-phenanthroline ligands, and the complex is stabilized by two chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with 5-amino-1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride undergoes various types of chemical reactions, including:
Reduction: The complex can also undergo reduction reactions, which are often studied using cyclic voltammetry.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Scientific Research Applications
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride has a wide range of scientific research applications:
Chemistry: It is used in the study of electrochemical properties and as a catalyst in various chemical reactions.
Medicine: Research is ongoing into its use in medical devices and as a potential therapeutic agent.
Industry: The compound is used in the development of sensors and other electrochemical devices.
Mechanism of Action
The mechanism by which Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride exerts its effects is primarily through its electrochemical properties. The ruthenium center can undergo redox reactions, which are crucial for its function as a catalyst and in sensors. The 5-amino-1,10-phenanthroline ligands also play a role in stabilizing the complex and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate: This compound is similar in structure but lacks the amino groups on the phenanthroline ligands.
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: This compound has diphenyl groups on the phenanthroline ligands, which can alter its electrochemical properties.
Uniqueness
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride is unique due to the presence of amino groups on the phenanthroline ligands. These groups can participate in additional interactions and reactions, making the compound more versatile in various applications .
Properties
Molecular Formula |
C36H27Cl3N9Ru- |
|---|---|
Molecular Weight |
793.1 g/mol |
IUPAC Name |
1,10-phenanthrolin-5-amine;ruthenium(2+);trichloride |
InChI |
InChI=1S/3C12H9N3.3ClH.Ru/c3*13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;;;;/h3*1-7H,13H2;3*1H;/q;;;;;;+2/p-3 |
InChI Key |
XTSRUOFYUPUKMK-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Cl-].[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
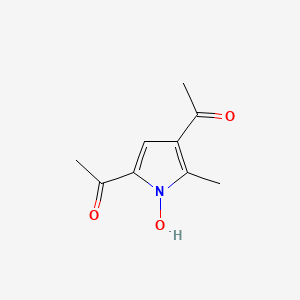
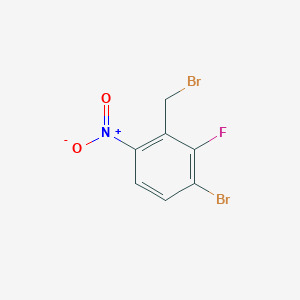
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
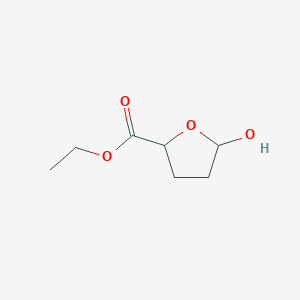
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
